Bemoradan

PDE3 Inhibition Cardiotonic Agents Enzyme Kinetics

Chronic heart failure models demand sustained positive inotropy without the variability of short-acting PDE III inhibitors. Bemoradan solves this with once-daily oral dosing, a 16-23 h half-life, and linear PK. • RIPDE subtype potency Ki = 0.023 μM, surpassing pimobendan, indolidan, and imazodan. • Superior oral bioavailability vs. sulfur analog 4a; validated PK/PD correlation (plasma levels ↔ dP/dt). • ≥98% purity; dose-proportional AUC ensures reproducible in vivo study design.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 112018-01-6
Cat. No. B040429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemoradan
CAS112018-01-6
Synonyms6-(3,4-dihydo-3-oxo-1,4(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one
bemoradan
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
InChIInChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
InChIKeyXZPGINPFWXLYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemoradan: Potent, Long-Acting PDE III Inhibitor


Bemoradan (RWJ-22867, ORF-22867) is a synthetic small molecule belonging to the 6-benzoxazinylpyridazin-3-one class [1]. It functions as a potent and selective inhibitor of phosphodiesterase fraction III (PDE III), a mechanism that elevates intracellular cAMP in cardiac and vascular smooth muscle, resulting in positive inotropic and peripheral vasodilatory effects [2]. Characterized as an orally active, long-acting inodilator, bemoradan was developed as a cardiotonic agent for potential application in congestive heart failure research [3]. Its high selectivity for the rolipram-insensitive cAMP PDE (RIPDE) subtype over PDE I and PDE II isoforms distinguishes it within its pharmacological class [4].

Bemoradan Specificity vs. PDE III Class


The pharmacodynamic and pharmacokinetic profiles among PDE III inhibitors (e.g., milrinone, pimobendan, indolidan, imazodan) vary dramatically, precluding generic substitution in research. Key differentiators include: (1) enzyme subtype selectivity and inhibition kinetics, which dictate potency and efficacy; (2) oral bioavailability and duration of action, which govern dosing regimens; and (3) molecular stability and metabolic fate, which affect in vivo study design [1]. Bemoradan's unique combination of exceptional RIPDE subtype potency, extended half-life (harmonic mean t₁/₂ of 16–23 h in humans), and high oral bioavailability relative to close structural analogs provides a distinct pharmacological tool [2][3]. Assumptions of class-level equivalence without considering these quantitative disparities can lead to flawed experimental outcomes and misinformed procurement decisions.

Bemoradan vs. PDE III Inhibitors: Quantitative Evidence


Superior Cardiac RIPDE Inhibition

Bemoradan exhibits significantly higher affinity for the canine cardiac rolipram-insensitive cAMP phosphodiesterase (RIPDE) subtype than other PDE III inhibitors. Competitive inhibition Ki values demonstrate that bemoradan is 3.9-fold more potent than pimobendan, 2.8-fold more potent than indolidan, and 26.1-fold more potent than imazodan [1].

PDE3 Inhibition Cardiotonic Agents Enzyme Kinetics

In Vivo Duration of Action

Bemoradan provides an exceptionally long-lasting positive inotropic effect after oral administration in canine models. A single oral dose of 100 μg/kg maintained significant positive inotropic activity for 8 to 24 hours [1]. This duration substantially exceeds that of the clinically used PDE III inhibitor milrinone, whose positive inotropic effects typically require more frequent dosing and last for a shorter duration of 6-8 hours following oral administration [2].

In Vivo Pharmacology Oral Bioavailability Cardiac Contractility

Oral Bioavailability vs. Sulfur Analog

A direct head-to-head comparison of bemoradan with its close structural analog, 1,4-benzothiazinylpyridazinone (4a), where the oxygen heteroatom was replaced with sulfur, reveals a critical advantage. While 4a showed greater potency as an enzyme inhibitor and by the intravenous route, intraduodenal administration of bemoradan elicited a superior inotropic response [1]. This suggests that bemoradan's oxygen-containing heterocycle confers significantly better oral absorption and/or reduced first-pass metabolism compared to the sulfur analog, translating to greater in vivo efficacy after oral dosing.

Structure-Activity Relationship Oral Bioavailability Analog Comparison

Human Elimination Half-Life

Bemoradan exhibits a notably long elimination half-life in humans, with a harmonic mean t₁/₂ of 16 to 23 hours [1]. This long half-life, coupled with dose-proportional AUC increases (2.3×, 3.4×, 4.0× for 2×, 3×, 4× dose escalations), indicates linear pharmacokinetics and supports less frequent dosing schedules [1]. In comparison, milrinone has a substantially shorter half-life of approximately 2.4 hours, and pimobendan's half-life is approximately 1.8 hours, necessitating more frequent administration to maintain therapeutic plasma concentrations [2][3].

Pharmacokinetics Human Elimination Half-Life

Biphasic Cardiac PDE III Inhibition

Bemoradan demonstrates a biphasic inhibition pattern against the canine cardiac PDE III enzyme fraction, a characteristic not uniformly observed across all PDE III inhibitors [1]. This biphasic behavior, which converts to a monophasic sigmoidal curve upon inhibition of the rolipram-sensitive subtype (RSPDE), suggests that bemoradan interacts with multiple cAMP PDE isoforms or conformational states within the heart [1]. While direct comparative data on biphasic inhibition is limited for the entire class, this kinetic complexity may contribute to its unique in vivo pharmacological profile.

Enzyme Kinetics PDE3 Isoforms Mechanism of Action

Bemoradan Research Applications


Chronic Heart Failure Models

Bemoradan's extended 16-23 hour half-life in humans and 8-24 hour duration of inotropic action in dogs make it the preferred PDE III inhibitor for chronic heart failure models requiring sustained positive inotropy and vasodilation with once-daily oral dosing [1][2]. Its linear pharmacokinetics and high oral bioavailability reduce the complexity of dosing regimens compared to shorter-acting alternatives like milrinone or pimobendan, minimizing animal stress and experimental variability [2].

PDE III Inhibitor SAR Studies

The direct comparative data demonstrating bemoradan's superior oral bioavailability versus its sulfur analog 4a provides a key SAR insight [1]. Bemoradan serves as an excellent reference standard for medicinal chemistry programs investigating the role of the benzoxazine oxygen heteroatom in modulating oral absorption and in vivo efficacy of pyridazinone-based cardiotonics [1].

In Vitro PDE Selectivity Profiling

The well-documented, high selectivity of bemoradan for the RIPDE subtype (Ki = 0.023 μM) over PDE I and PDE II isoforms makes it an ideal probe for dissecting the specific contributions of cAMP pools regulated by PDE III in cardiac and vascular tissue [1]. Its exceptional potency relative to pimobendan, indolidan, and imazodan also makes it a suitable positive control for enzyme inhibition assays [1].

Preclinical PK/PD Modeling

Bemoradan's well-characterized linear PK profile, dose-proportional AUC increase, and established PK/PD correlation between plasma levels and cardiac contractility (dP/dt) in dogs make it a robust tool for PK/PD model development and validation [1][2]. Its predictable behavior facilitates the translation of in vitro potency data to in vivo efficacy predictions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemoradan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.